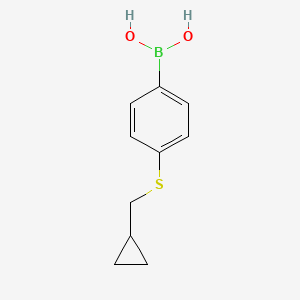

4-(Cyclopropylmethylthio)phenylboronic acid

Vue d'ensemble

Description

4-(Cyclopropylmethylthio)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO2S It features a phenyl ring substituted with a cyclopropylmethylthio group and a boronic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid typically involves the following steps:

Formation of the Cyclopropylmethylthio Group: This step involves the reaction of cyclopropylmethyl chloride with thiophenol in the presence of a base such as sodium hydride to form cyclopropylmethylthiophenol.

Borylation: The cyclopropylmethylthiophenol is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopropylmethylthio)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound. It couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of substituted phenylboronic acids.

Applications De Recherche Scientifique

4-(Cyclopropylmethylthio)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Material Science: Used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Catalysis: Acts as a ligand or catalyst in various organic transformations.

Mécanisme D'action

The primary mechanism of action for 4-(Cyclopropylmethylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the cyclopropylmethylthio group, making it less sterically hindered and potentially less selective in certain reactions.

4-(Methylthio)phenylboronic Acid: Similar structure but with a methylthio group instead of a cyclopropylmethylthio group, which may affect its reactivity and steric properties.

4-(Cyclopropylsulfinyl)phenylboronic Acid: Contains a sulfinyl group instead of a thio group, which can alter its oxidation state and reactivity.

Uniqueness

4-(Cyclopropylmethylthio)phenylboronic acid is unique due to the presence of the cyclopropylmethylthio group, which introduces steric hindrance and potential for unique interactions in chemical reactions. This can lead to increased selectivity and specificity in certain synthetic applications.

Activité Biologique

4-(Cyclopropylmethylthio)phenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This compound, identified by its CAS number 1217501-03-5, has garnered attention due to the unique properties of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interaction

The biological activity of boronic acids, including this compound, is largely attributed to their ability to interact with enzymes and receptors through covalent bonding. These compounds can inhibit proteases and other enzymes involved in disease processes by forming stable complexes that prevent substrate access.

Inhibition of β-Lactamases

Recent studies have indicated that phenylboronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, derivatives of phenylboronic acid have shown efficacy against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC) . The structural modifications in these derivatives can enhance their binding affinity and specificity towards these enzymes.

Biological Activity

Antitumor Properties

Phenylboronic acid derivatives have been explored for their antitumor properties. Research indicates that nanoparticles decorated with phenylboronic acid can enhance drug delivery to tumor sites due to their interaction with sialic acid residues overexpressed on cancer cells. This targeting mechanism facilitates deeper penetration into tumors and improved therapeutic outcomes compared to non-decorated nanoparticles .

Antimicrobial Activity

The antimicrobial potential of phenylboronic acids has been documented in various studies. They have demonstrated activity against resistant bacterial strains by inhibiting β-lactamases, thereby restoring the efficacy of β-lactam antibiotics . The specific activity of this compound against particular bacterial strains remains under investigation.

Case Studies

-

Inhibition Studies

In vitro studies have shown that phenylboronic acid derivatives exhibit significant inhibitory effects on β-lactamases, with some compounds demonstrating micromolar inhibitory concentrations (IC50) against KPC-2 and GES-5 enzymes . The structure-activity relationship (SAR) analysis revealed that ortho-substituted derivatives often exhibit higher potency than meta or para counterparts. -

Nanoparticle Drug Delivery

A study involving chitosan nanoparticles modified with phenylboronic acid showed enhanced targeting capabilities towards cancer cells. These nanoparticles demonstrated superior antitumor efficacy in vivo compared to free drug formulations . The modification allowed for prolonged retention at tumor sites, significantly improving therapeutic outcomes.

Data Summary

| Property | Observation |

|---|---|

| CAS Number | 1217501-03-5 |

| Mechanism of Action | Inhibition of β-lactamases |

| Antitumor Activity | Enhanced drug delivery via nanoparticle modification |

| Antimicrobial Activity | Effective against resistant bacterial strains |

| IC50 Values | Micromolar range for β-lactamase inhibition |

Propriétés

IUPAC Name |

[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDUPVJZBDKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675229 | |

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-03-5 | |

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.